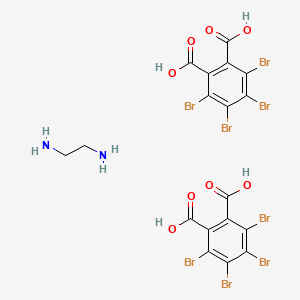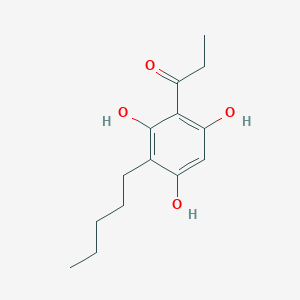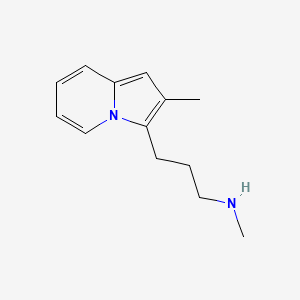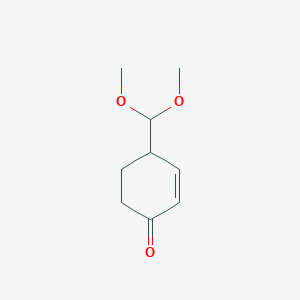![molecular formula C16H19N3O3 B14482441 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione CAS No. 65349-00-0](/img/structure/B14482441.png)
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione core linked to a phenylpiperazine moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves a multi-step process. One common synthetic route begins with the condensation of o-phenylene diamine and urea to form 2-oxo benzimidazole. This intermediate is then halogenated using POCl3 and phenol crystals to yield 2-chlorobenzimidazole. The final step involves the reaction of 2-chlorobenzimidazole with 4-phenylpiperazine under specific conditions to produce the target compound .
Chemical Reactions Analysis
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with NBS can yield brominated derivatives of the compound .
Scientific Research Applications
This compound has been extensively studied for its potential anticonvulsant activity. Research has shown that 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione exhibits significant anticonvulsant effects in animal models, making it a promising candidate for the development of new antiepileptic drugs . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in the study of neurological disorders and other medical conditions .
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to bind to serotoninergic and dopaminergic receptors, which play a crucial role in modulating neurological activity. This interaction can lead to the inhibition of abnormal neuronal firing, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione can be compared to other similar compounds, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives. These compounds share a similar arylpiperazine scaffold, which is crucial for their biological activity. this compound stands out due to its unique pyrrolidine-2,5-dione core, which contributes to its distinct pharmacological profile .
Properties
CAS No. |
65349-00-0 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H19N3O3/c20-14-6-7-15(21)19(14)12-16(22)18-10-8-17(9-11-18)13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
OBFKFQXKPXNFIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)

![5-[4-[(1,3-Dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14482378.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)


![1,1-Dichloro-2-[(dichloromethoxy)methyl]-2-methylcyclopropane](/img/structure/B14482408.png)




![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)

